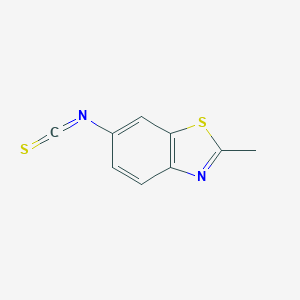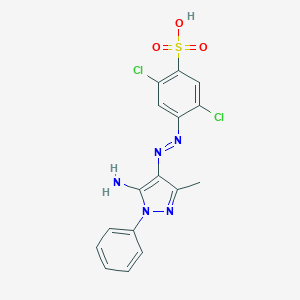
C.I. Acid yellow 49
Overview
Description
Synthesis Analysis
The synthesis of azo dyes like C.I. Acid Yellow 49 often involves diazotization and coupling reactions. For instance, the synthesis of C.I.Acid Yellow 23, a related dye, involves diazotization of p-aminobenzenesulfonic acid followed by coupling with acetylsuccinic acid dimethyl ester, showcasing the intricate steps involved in dye synthesis (Yan Yi, 2011).
Molecular Structure Analysis
The molecular structure of azo dyes is characterized by azo groups (-N=N-) bonded to aromatic rings, contributing to their color and stability. The structure of Acid Yellow 49 dye-intercalated layered double hydroxides film was investigated, revealing successful incorporation of the dye anions into the interlayer galleries of ZnAl–LDH, indicating complex intermolecular interactions and structural stability (P. Tang, Yongjun Feng, Dianqing Li, 2011).
Chemical Reactions and Properties
Azo dyes undergo various chemical reactions, including decolorization and degradation under certain conditions. The decolorization of C.I. Acid Yellow 23 by electrocoagulation shows the dye's reactivity towards specific treatments, highlighting its chemical properties and potential environmental impacts (N. Daneshvar, Alireza Khataee, A. A. Ghadim, M. H. Rasoulifard, 2007).
Physical Properties Analysis
The physical properties of azo dyes like Acid Yellow 49 include solubility, light fastness, and thermal stability, essential for their application in industries. The intercalation of PPDB (a component of Acid Yellow 49) into ZnAl–LDH host significantly improves its thermal stability and light fastness, demonstrating the dye's versatile physical properties (P. Tang, Yongjun Feng, Dianqing Li, 2011).
Chemical Properties Analysis
The chemical properties of C.I. Acid Yellow 49, such as its reactivity towards light and other chemicals, play a crucial role in its application and environmental impact. Studies on related dyes show how operational parameters, like current density and pH, affect their color removal efficiency and specific electrical energy consumption during treatments, indicating the importance of understanding these properties for efficient dye usage and waste management (N. Daneshvar, Alireza Khataee, A. A. Ghadim, M. H. Rasoulifard, 2007).
Scientific Research Applications
Electrocoagulation for Decolorization : A study investigated the efficiency of electrocoagulation in removing C.I. Acid Yellow 23 from solutions, highlighting the process's effectiveness in decolorization and chemical oxygen demand reduction under optimized conditions (Daneshvar et al., 2007).
Photocatalytic Degradation : Another research explored the use of ZnO as a catalyst for the photodegradation of C.I. Acid Yellow 23. The study proposed a kinetic model for the degradation process, emphasizing the role of catalyst loading, dye concentration, and light intensity (Behnajady et al., 2006).
Sorption Behavior on Natural Sediments : The adsorption behavior of various dyes, including C.I. Acid Yellow variants, on natural sediments was examined. This research focused on understanding the sediment characteristics that influence dye adsorption (Liu et al., 2001).
Chitosan Adsorbents for Dye Removal : A study developed chitosan adsorbents reinforced with citric acid modified β-cyclodextrin for the removal of various dyes, including C.I. Acid Yellow variants, from dyeing effluents. This research highlighted the high efficiency and reusability of these bio-absorbents in treating effluents (Zhao et al., 2018).
Fenton Process for Decolorization : The effectiveness of the Fenton process in decolorizing C.I. Acid Yellow 23 was evaluated. A kinetic model was developed to predict the decolorization rate under various operational conditions (Behnajady et al., 2007).
Layered Double Hydroxides for Dye Intercalation : Research on the intercalation of Acid Yellow 49 and other dyes into layered double hydroxides showed improved thermostability of the dyes and the ability to tune pigment colors (Tang et al., 2014).
Advanced Oxidation Processes in Wastewater Treatment : A comprehensive study of advanced oxidation processes, including Fenton and ozonation, was conducted to understand their efficiency in degrading azo dyes like C.I. Acid Yellow variants (Papić et al., 2006).
Fabric Yellowing by Citric Acid : A research investigated the yellowing of fabric caused by citric acid, which is significant in the context of dyeing processes involving Acid Yellow dyes (Lu & Yang, 1999).
Photocatalytic Elimination of Impurities : The potential of Ag-TiO2 nanoparticles in the photocatalytic removal of C.I. Acid Yellow 23 from water was explored using genetic algorithm modeling, underlining the technology's promise in water treatment (Jafari et al., 2019).
Safety And Hazards
Future Directions
The use of C.I. Acid Yellow 49 in dyeing processes is being studied for improvements. For instance, a study has shown that the use of microwave radiation can improve the dyeing of proteinous fabrics with Acid Yellow 49 . This suggests that there is potential for further optimization and innovation in the use of this dye in various applications.
properties
IUPAC Name |
4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O3S/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26/h2-8H,19H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVBDWZOQBMLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065289 | |
| Record name | C.I. Acid Yellow 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Acid yellow 49 | |
CAS RN |
12239-15-5 | |
| Record name | 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12239-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acid Yellow 49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012239155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Yellow 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



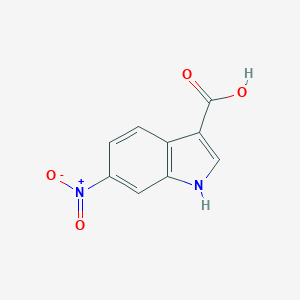
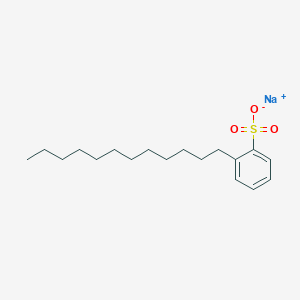
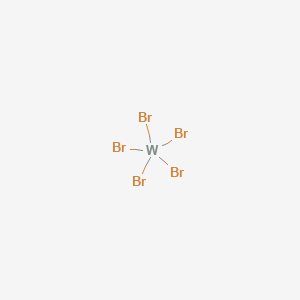
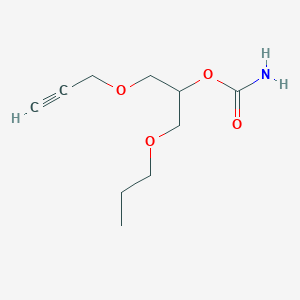
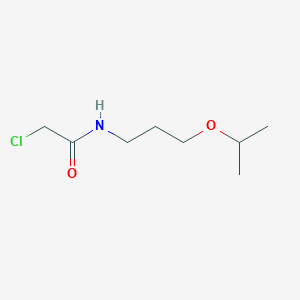
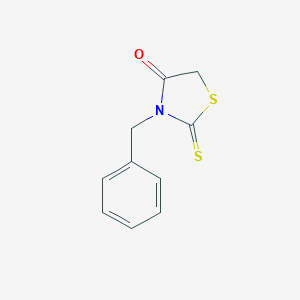
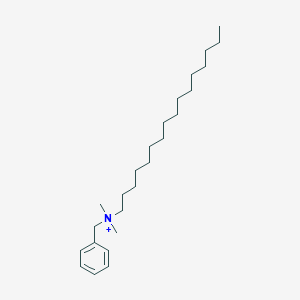
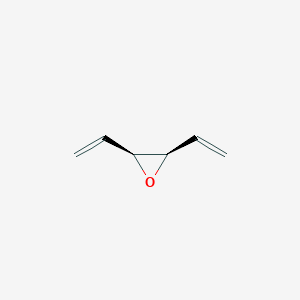
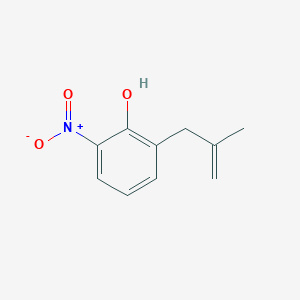
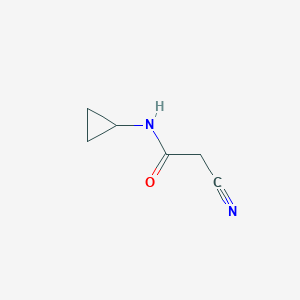
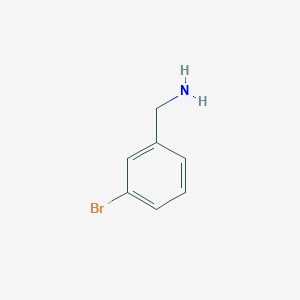
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)

